4-Bromo-3-fluoro-2-iodoaniline
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Overview
Description
4-Bromo-3-fluoro-2-iodoaniline is an aromatic amine with the molecular formula C6H4BrFINH2. This compound is characterized by the presence of three different halogen atoms (bromine, fluorine, and iodine) attached to the benzene ring, along with an amino group. The unique combination of these substituents makes it a valuable intermediate in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:
Bromination: Aniline is first brominated to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate undergoes fluorination using a suitable fluorinating agent.
Iodination: Finally, the fluorinated intermediate is iodinated to obtain the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-2-iodoaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The amino group can activate the benzene ring towards electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid are commonly employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Formation of azides or thiocyanates.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation and Reduction: Formation of corresponding oxidized or reduced products
Scientific Research Applications
4-Bromo-3-fluoro-2-iodoaniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-iodoaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets. The compound can act as an inhibitor or activator, depending on the nature of the target and the pathway involved .
Comparison with Similar Compounds
2-Iodoaniline: An aromatic amine with an iodine atom at the ortho position.
4-Bromo-2-iodoaniline: Similar structure but lacks the fluorine atom.
5-Fluoro-2-iodoaniline: Contains a fluorine atom at the meta position instead of the para position.
Uniqueness: 4-Bromo-3-fluoro-2-iodoaniline is unique due to the presence of three different halogen atoms, which can significantly influence its reactivity and binding properties. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-3-fluoro-2-iodoaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGHQDVQUWGEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)I)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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